1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C₁₀H₁₉N₃O. It is known for its unique structure, which includes a piperazine ring and a cyclobutyl group.
Mechanism of Action
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires further experimental studies, which could include observing the compound’s impact on cell viability, proliferation, differentiation, or other cellular processes.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s conformation and, consequently, its interaction with targets . .
Biochemical Analysis
Biochemical Properties
1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation of proteins involved in signaling cascades, thereby altering cellular responses to external stimuli. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting the overall function and health of the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome. Additionally, high doses of this compound may result in toxicity, affecting the overall health and function of the animals .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially influencing metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 3-aminocyclobutanamine with 1-acetylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
1-(Piperazin-1-yl)ethan-1-one: A similar compound with a piperazine ring but lacking the cyclobutyl group.
3-(4-Acetyl-1-piperazinyl)cyclobutanamine: Another related compound with a similar structure but different functional groups.
Uniqueness
1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one is unique due to its combination of a piperazine ring and a cyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-(3-aminocyclobutyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-8(14)12-2-4-13(5-3-12)10-6-9(11)7-10/h9-10H,2-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZJAEULIFWWNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.